molecular formula C9H6BrNO4 B2726239 7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid CAS No. 1782554-43-1

7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid

Cat. No. B2726239
CAS RN: 1782554-43-1
M. Wt: 272.054
InChI Key: HAZBHNNHAQZIKG-UHFFFAOYSA-N
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Description

“7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid” is a chemical compound with the molecular formula C9H6BrNO4. It’s a type of benzoxazine, a class of compounds that have attracted interest due to their synthetic and biological applications .

Scientific Research Applications

Chemical Properties and Identification

The compound “7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid” has a CAS Number of 1782554-43-1 and a molecular weight of 272.05 .

Synthesis of Isoxazole Hybrids

This compound has been used in the regioselective synthesis of some novel 7-bromo-2H-benzo[1,4]oxazin-3(4H)-one linked isoxazole hybrids . These hybrids were developed via a copper(I) catalyzed one-pot reaction of various aromatic aldehydes with 7-bromo-4-(prop-2-yn-1-yl)-2H-benzo[1,4]oxazin-3(4H)-one .

Anti-Cancer Applications

The isoxazole hybrids synthesized using this compound have been tested for their in vitro anticancer activity against four human cancer cell lines, including HeLa, MCF-7, A549, and PC3 . Three of the compounds exhibited remarkable anticancer activity compared to the standard drug etoposide .

Molecular Docking Studies

Molecular docking studies with EGFR (Epidermal Growth Factor Receptor) have been conducted to strengthen the in vitro anticancer activity of the isoxazole hybrids synthesized using this compound .

INF2 Antibody Production

The term “AT20466” is associated with an INF2 Polyclonal Antibody (20466-1-AP) used in various applications such as Western Blot, Immunocytochemistry, Immunohistochemistry (Paraffin), and Immunoprecipitation . This antibody reacts with human and mouse samples .

Actin Filament Regulation

INF2, for which AT20466 is an antibody, is a member of the formin family of actin-regulating proteins . It is peripherally bound to the cytoplasmic face of the endoplasmic reticulum (ER) and may function in polymerization and depolymerization of actin filaments .

properties

IUPAC Name

7-bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO4/c10-4-1-5(9(13)14)8-6(2-4)15-3-7(12)11-8/h1-2H,3H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZBHNNHAQZIKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2O1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-3-oxo-4H-1,4-benzoxazine-5-carboxylic acid

CAS RN

1782554-43-1
Record name 7-bromo-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-5-carboxylic acid
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